molecular formula C7H12O2 B3157114 1-(Oxolan-3-yl)propan-1-one CAS No. 845827-12-5

1-(Oxolan-3-yl)propan-1-one

Cat. No. B3157114
CAS RN: 845827-12-5
M. Wt: 128.17 g/mol
InChI Key: YVODTXUQMATKMV-UHFFFAOYSA-N
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Description

“1-(Oxolan-3-yl)propan-1-one” is a chemical compound with a molecular weight of around 130.19 . It is related to other compounds such as “1-(oxolan-3-yl)propan-2-ol” and “(1R)-1-(oxolan-3-yl)propan-1-ol” which have similar molecular weights .

Scientific Research Applications

Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, related to 1-(Oxolan-3-yl)propan-1-one, are used as photoremovable protecting groups in chemical applications. These compounds can release corresponding acids upon reaction with hydrogen or electron donors, and are utilized in situations where high concentrations of these donors are feasible (Literák, Hroudná, & Klán, 2008).

Polymers with Cationic and Reactive Groups

The synthesis and application of ‘quat-primer polymers’ that bear cationic and cyclic carbonate groups are another area of research. These polymers, which include derivatives of this compound, have potential uses in coatings and materials science (Goel, Beginn, Mourran, & Möller, 2008).

Synthesis of Oxetan-3-ones

A method for synthesizing various oxetan-3-ones from propargylic alcohols has been developed, highlighting the utility of this compound derivatives in drug discovery and organic synthesis (Ye, He, & Zhang, 2010).

Suzuki-Miyaura Reaction in Chemistry of Oxolan-2-ones

The Suzuki-Miyaura reaction has been applied to synthesize novel oxolan-2-one derivatives, demonstrating the versatility of this compound in creating complex organic molecules (Ghochikyan, Vardanyan, Samvelyan, Galstyan, & Langer, 2019).

Vapor-Liquid Equilibria and Densities Studies

Research into the vapor-liquid equilibria and densities of binary systems involving oxolane derivatives provides insight into the physical properties and potential applications of these compounds in various industrial processes (Segura, Mejía, Reich, Wisniak, & Loras, 2003).

properties

IUPAC Name

1-(oxolan-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODTXUQMATKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-neck round-bottom flask, was placed a solution of N-methoxy-N-methyltetrahydrofuran-3-carboxamide (compound 263.1, 6.71 g, 42.2 mmol) in tetrahydrofuran (100 mL). The system was purged with nitrogen, then cooled to 0° C. Ethylmagnesium bromide (3M in diethyl ether, 17 mL, 51 mmol) was added drop-wise at 0° C. over 30 min. The resulting solution was stirred overnight at 40° C., then cooled and carefully quenched with aqueous HCl (1M, 10 mL). The resulting mixture was concentrated under reduced pressure and the residue was diluted with water (10 mL). The mixture was extracted with ethyl acetate (3×30 mL) and the combined organic extracts were washed with brine (2×10 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. Obtained the title compound as a light yellow oil (4.5 g, 83%).
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred solution of N-methoxy-N-methyltetrahydrofuran-3-carboxamide (4.1 g) in THF (40 ml) was added ethylmagnesium bromide (3 M in ether, 13.0 ml) at 0° C. The reaction mixture was then slowly warmed to room temperature and stirred for 4 h. The reaction mixture was quenched with saturated 1 M HCl (10 ml), and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The mixture was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (3.0 g) as a pale yellow liquid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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